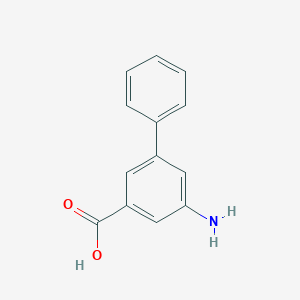

3-Amino-5-phenylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-phenylbenzoic acid is a compound with the CAS Number: 129192-15-0. It has a molecular weight of 213.24 and its IUPAC name is 5-amino [1,1’-biphenyl]-3-carboxylic acid . It is a solid substance that should be stored in a dark place, at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Amino-5-phenylbenzoic acid is C13H11NO2 . The InChI code is 1S/C13H11NO2/c14-12-7-10 (6-11 (8-12)13 (15)16)9-4-2-1-3-5-9/h1-8H,14H2, (H,15,16) and the InChI key is PJLVKTCJJCTCCZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-5-phenylbenzoic acid is a solid substance . Amino acids in general are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación

- Specific Scientific Field : Pharmacology .

- Summary of the Application : 3-Amino-5-phenylbenzoic acid is used in the synthesis of a series of derivatives. These derivatives are then screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Methods of Application or Experimental Procedures : The derivatives of 3-Amino-5-phenylbenzoic acid were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The synthesized compounds were then screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Results or Outcomes : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also exhibited better glide and E model scores when docked with HDAC8 using the GLIDE program . Cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed better activity than the standard drug .

Propiedades

IUPAC Name |

3-amino-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVKTCJJCTCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562243 |

Source

|

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-phenylbenzoic acid | |

CAS RN |

129192-15-0 |

Source

|

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)